5-Chloro-4-(diethylamino)pyridine-3-sulfonic acid
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Overview
Description
5-Chloro-4-(diethylamino)pyridine-3-sulfonic acid: is a chemical compound with the molecular formula C9H13ClN2O3S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(diethylamino)pyridine-3-sulfonic acid typically involves the chlorination of 4-(diethylamino)pyridine followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different functional groups replacing the chlorine or sulfonic acid groups.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-4-(diethylamino)pyridine-3-sulfonic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in research to develop new drugs and therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential use in treating various diseases. Its unique structure allows for the design of molecules that can interact with specific biological targets .
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its sulfonic acid group makes it useful in applications requiring strong acidic properties .
Mechanism of Action
The mechanism of action of 5-Chloro-4-(diethylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
4-(Diethylamino)pyridine: Lacks the chlorine and sulfonic acid groups, making it less reactive in certain chemical reactions.
5-Chloro-4-(dimethylamino)pyridine-3-sulfonic acid: Similar structure but with different alkyl groups, leading to variations in chemical and biological properties.
Uniqueness: 5-Chloro-4-(diethylamino)pyridine-3-sulfonic acid is unique due to the presence of both the chlorine atom and the sulfonic acid group. These functional groups confer distinct reactivity and properties, making the compound valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H13ClN2O3S |
---|---|
Molecular Weight |
264.73 g/mol |
IUPAC Name |
5-chloro-4-(diethylamino)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C9H13ClN2O3S/c1-3-12(4-2)9-7(10)5-11-6-8(9)16(13,14)15/h5-6H,3-4H2,1-2H3,(H,13,14,15) |
InChI Key |
XTLLKXGZDRMCRF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=NC=C1S(=O)(=O)O)Cl |
Origin of Product |
United States |
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